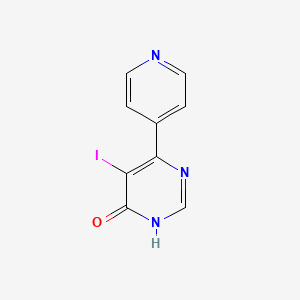

5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6IN3O |

|---|---|

Molecular Weight |

299.07 g/mol |

IUPAC Name |

5-iodo-4-pyridin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H6IN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14) |

InChI Key |

CRDCZZNWINRQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=O)NC=N2)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 6 Pyridin 4 Yl Pyrimidin 4 3h One and Analogues

General Synthetic Strategies for Pyrimidinone Core Structures

The creation of the pyrimidinone scaffold is typically achieved by forming the heterocyclic ring from acyclic precursors. This approach allows for considerable variation in the substituents attached to the core structure.

The most common and versatile method for constructing the pyrimidinone ring involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea, or various amidines. bu.edu.eg This [3+3] cycloaddition strategy is fundamental to pyrimidine (B1678525) synthesis. mdpi.com For instance, the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine is a classic approach to forming substituted pyrimidines. nih.gov

A prominent example of this type of reaction is the Biginelli reaction, which is a one-pot, three-component synthesis involving an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce dihydropyrimidinones. researchgate.net These dihydropyrimidinones can then be oxidized to the corresponding aromatic pyrimidinone ring. The cyclization is believed to proceed through the formation of an imidic acid intermediate, followed by intramolecular nucleophilic attack to close the ring. researchgate.net

The diversity of substituents on the pyrimidinone ring is achieved by carefully selecting the starting materials. The nature of the 1,3-dicarbonyl component and the N-C-N fragment directly dictates the substitution pattern of the final product. mdpi.com For example, to synthesize the specific 6-(pyridin-4-yl)pyrimidin-4(3H)-one core, a β-ketoester bearing a pyridin-4-yl group would be a logical starting material to react with a suitable amidine or urea derivative.

Modern synthetic methods have expanded the scope and efficiency of these reactions. Copper-catalyzed cyclizations of ketones with nitriles and base-promoted reactions of allylic compounds with amidines using oxygen as the oxidant are examples of newer strategies that provide access to a wide array of polysubstituted pyrimidines. organic-chemistry.org These methods often offer mild reaction conditions and tolerate a broad range of functional groups, making them valuable for creating libraries of diverse pyrimidinone analogues for biological screening. mdpi.comnih.gov

Regioselective Iodination at the C5 Position of Pyrimidinones (B12756618)

The introduction of an iodine atom at the C5 position of the pyrimidinone ring is a key step in the synthesis of the target compound. The C5 position of uracil (B121893) and related pyrimidinones is susceptible to electrophilic substitution, making direct iodination a feasible strategy. scispace.comrsc.orgnih.gov

A widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds is N-Iodosuccinimide (NIS). organic-chemistry.org It is an effective source of an electrophilic iodine species. The iodination of pyrimidinones using NIS can be performed under relatively mild conditions. For example, pyrimidinones can be iodinated using NIS in methanol (B129727) at room temperature, sometimes with the addition of a non-nucleophilic base like 2,6-di-tert-butylpyridine (DTBP) to manage acid generated during the reaction. thieme-connect.com

Traditionally, aromatic iodination is carried out using molecular iodine in the presence of a strong oxidizing agent, such as nitric or sulfuric acid, to generate a more potent electrophile. thieme-connect.com However, these methods often require harsh conditions. NIS provides a milder and more convenient alternative for many substrates. commonorganicchemistry.com

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Conventional iodination procedures for pyrimidines often rely on toxic reagents and harsh acidic conditions. nih.govnih.gov A green chemical approach has been developed for the C5 iodination of pyrimidine derivatives that utilizes mechanical grinding under solvent-free conditions. nih.govsemanticscholar.orgresearchgate.netresearcher.life

This method involves grinding the pyrimidine substrate with solid iodine and silver nitrate (B79036) (AgNO₃). nih.govsemanticscholar.org The reaction is often complete within 20-30 minutes, proceeds at room temperature, and produces high yields (typically 70-98%). nih.govresearchgate.net This mechanochemical approach avoids the use of toxic solvents and harsh acids, generating less pollution and reducing costs. nih.gov The primary byproduct, silver iodide, is easily separated from the reaction mixture. researchgate.net

| Substrate | Catalyst/Reagent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Uracil | AgNO₃ / I₂ | 20 | 95 | nih.gov |

| Cytosine | AgNO₃ / I₂ | 30 | 70 | nih.gov |

| 2'-OMe-uridine | AgNO₃ / I₂ | 15 | 98 | nih.govresearchgate.net |

| Uridine (B1682114) | AgNO₃ / I₂ | 20 | 83 | researchgate.net |

| Deoxyuridine | AgNO₃ / I₂ | 20 | 86 | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The direct C5 iodination of pyrimidinones and pyrimidine nucleosides can be dramatically expedited using microwave irradiation. researchgate.net When using NIS in a solvent like N,N-dimethylformamide (DMF), reactions that would take several hours under conventional heating can be completed in just a few minutes in a microwave reactor. thieme-connect.com

For example, the iodination of certain pyrimidinones with NIS that required 360 minutes at 70°C for completion could be achieved in only 3 minutes under microwave irradiation at 200 W, affording excellent yields. thieme-connect.comnih.gov This rapid and efficient heating method not only shortens reaction times but can also lead to cleaner reactions and higher yields. The protocol has also been successfully applied to pyrimidinones bound to a solid support, demonstrating its utility in combinatorial chemistry and solid-phase synthesis. thieme-connect.comresearchgate.net

| Substrate | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-methylpyrimidin-4(3H)-one | Method A (Conventional) | NIS, DTBP, MeOH, rt | 6 h | 60 | thieme-connect.com |

| Method B (Microwave) | NIS, DMF, MW (200 W) | 3 min | 95 | thieme-connect.com | |

| 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Method A (Conventional) | NIS, DTBP, MeOH, rt | 1 h | 75 | thieme-connect.com |

| Method B (Microwave) | NIS, DMF, MW (200 W) | 3 min | 98 | thieme-connect.com | |

| Uracil | Method A (Conventional) | NIS, DTBP, MeOH, rt | - | No Reaction | thieme-connect.com |

| Method B (Microwave) | NIS, DMF, MW (200 W) | 3 min | 88 | thieme-connect.com |

Introduction of Pyridin-4-yl Moiety at the C6 Position

The formation of the carbon-carbon bond between the pyrimidine C6 position and the pyridin-4-yl ring is a crucial step in the synthesis of the target compound. This is typically achieved through modern cross-coupling reactions or by classical nucleophilic substitution methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been widely applied to the synthesis of aryl- and heteroaryl-substituted pyrimidines. The Suzuki-Miyaura coupling, which utilizes a boronic acid and an organohalide, is a prominent example.

The general approach involves the reaction of a 6-halopyrimidine derivative with a suitable pyridin-4-ylboron species. For instance, the Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidine with various aryl boronic acids has been shown to be effective. researchgate.net While challenges can arise with nitrogen-containing heterocycles, which can sometimes inhibit the catalyst, the development of highly active and stable palladium-phosphine catalysts has expanded the scope of these reactions. organic-chemistry.org Catalyst systems composed of palladium and dialkylbiphenylphosphino ligands have demonstrated high efficiency in the coupling of challenging heterocyclic substrates, including aminopyridines and aminopyrimidines. organic-chemistry.org

In a typical Suzuki-Miyaura reaction, a 6-halopyrimidin-4(3H)-one would be coupled with pyridine-4-boronic acid or its corresponding boronate ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand. A base is required to activate the boronic acid for transmetalation. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with heteroaryl substrates which can be prone to side reactions or catalyst deactivation. For example, a study on the Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids under microwave irradiation found that while many couplings were successful, reactions with pyridinylboronic acids were problematic under the tested conditions. mdpi.com However, other reports describe successful couplings of chloropyrimidines with arylboronic acids on a solid support, highlighting the adaptability of the Suzuki reaction. researchgate.net

The Stille coupling, which involves an organotin reagent, represents another viable cross-coupling strategy. Although organotin compounds have toxicity concerns, they are often stable and can be effective where boronic acids fail. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling involving pyrimidine substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd(OAc)₂ | PCy₃ | - | - | Room Temp | - | organic-chemistry.org |

| Pd-phosphine complexes | Dialkylbiphenylphosphino ligands | - | - | - | High | organic-chemistry.org |

| This table presents a summary of conditions from various Suzuki-Miyaura reactions involving pyrimidine derivatives and may require optimization for the specific synthesis of 6-(pyridin-4-yl)pyrimidin-4(3H)-one. |

Nucleophilic aromatic substitution (SNAr) offers a classical, metal-free alternative for introducing aryl groups onto electron-deficient heterocyclic rings like pyrimidine. In this approach, a leaving group, typically a halogen, at the C6 position of the pyrimidinone ring is displaced by a nucleophilic pyridin-4-yl species.

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the pyrimidine ring. The presence of electron-withdrawing groups, such as the carbonyl group at C4 and the ring nitrogen atoms, activates the ring towards nucleophilic attack. The attack generally occurs preferentially at the C2, C4, and C6 positions. For a 6-halopyrimidin-4(3H)-one, the C6 position is activated for substitution.

However, generating a suitable pyridin-4-yl nucleophile can be challenging. While organometallic reagents like pyridyl Grignard or organolithium compounds could act as nucleophiles, their high reactivity can lead to a lack of selectivity and side reactions with the pyrimidinone's acidic N-H and carbonyl functionalities. A more plausible, though less common, approach might involve a concerted SNAr mechanism where a neutral or weakly activated pyridine (B92270) derivative displaces the leaving group, potentially under thermal or microwave conditions. Recent studies suggest that many SNAr reactions on heterocycles, previously thought to be stepwise, may in fact proceed through concerted mechanisms. nih.gov

Convergent and Divergent Synthetic Pathways for Target Chemical Structures

Multi-step syntheses provide a robust and flexible approach to complex molecules, allowing for the purification of intermediates and precise control over the introduction of functional groups. A common strategy for building the 6-arylpyrimidin-4-one scaffold starts with the cyclocondensation of a β-ketoester with an amidine or a related species.

For instance, a synthetic plan could begin with the Claisen condensation between a pyridine-4-carboxylate ester and a suitable ketone to form a 1-(pyridin-4-yl)-1,3-dicarbonyl compound. This intermediate can then be cyclized with urea, thiourea, or guanidine to form the corresponding 6-(pyridin-4-yl)pyrimidin-4(3H)-one, -thione, or 2-aminopyrimidinone, respectively. nih.govnih.gov

A representative multi-step synthesis of a related 2-amino-6-arylpyrimidin-4(3H)-one is outlined below:

Aldol Condensation: Reaction of 2-acetyl-4(3H)-quinazolinone with a substituted aromatic aldehyde to form a quinazolinonyl enone. nih.gov

Cyclocondensation: Conjugate addition and subsequent condensation of the enone with guanidine to yield the 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. nih.gov

This strategy highlights the principle of constructing the pyrimidine ring from acyclic or simpler cyclic precursors that already contain the desired C6-aryl group.

An alternative multi-step approach involves building the pyrimidine ring first and then introducing the C6-aryl group. A potential sequence is:

Pyrimidine Ring Formation: Condensation of a β-ketoester with thiourea to form a 6-substituted-2-thioxo-dihydropyrimidin-4(1H)-one.

Halogenation: Introduction of a halogen at the C6 position, for example, by converting the C4-hydroxyl group to a chloride using POCl₃.

Arylation: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the pyridin-4-yl group at the C6 position.

Iodination: Electrophilic iodination at the C5 position using an iodinating agent like N-iodosuccinimide (NIS).

Final Modifications: Conversion of the 2-thio group or other functionalities as needed.

A two-step synthesis of pyrimido[4,5-d]pyrimidines also demonstrates a relevant strategy, where 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile is first reacted with a triethylorthoester, followed by cyclization with anilines. mdpi.com

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical alternative to traditional multi-step synthesis by combining three or more reactants in a single reaction vessel to form a complex product. The Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. organic-chemistry.org By using pyridine-4-carbaldehyde as the aldehyde component, this reaction can be adapted to directly synthesize a 4-(pyridin-4-yl)-3,4-dihydropyrimidin-2(1H)-one. Subsequent oxidation or dehydrogenation would then yield the aromatic pyrimidinone ring. The Biginelli reaction and its variants are highly versatile and can be catalyzed by various Lewis or Brønsted acids. nih.govnih.gov

Another relevant one-pot approach is the synthesis of 6-arylpyrimidin-4-ols by reacting an alkyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net This method directly constructs the 6-arylpyrimidin-4-one core in a single step from commercially available starting materials. Adapting this reaction by using an alkyl 3-oxo-3-(pyridin-4-yl)propanoate could provide a direct route to the 6-(pyridin-4-yl)pyrimidin-4(3H)-one scaffold.

The table below summarizes some one-pot approaches to pyrimidinone synthesis.

| Reaction Name/Type | Reactants | Product Type | Key Features | Reference(s) |

| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea/Thiourea | 6-Aryl-3,4-dihydropyrimidin-2(1H)-one/thione | Acid-catalyzed, three-component, high atom economy. | wikipedia.org, organic-chemistry.org |

| Gajera et al. Synthesis | Alkyl 3-oxo-3-arylpropanoate, Formamide, Ammonium acetate | 6-Arylpyrimidin-4-ol | One-pot, direct synthesis of the aromatic pyrimidinone core. | researchgate.net |

| Quinolinone Synthesis | Malononitrile, Aromatic aldehyde, 4-hydroxyquinolin-2(1H)-one | 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxyquinolin-2(1H)-one | Efficient multicomponent reaction for complex pyrimidine derivatives. | researchgate.net |

| This table illustrates the versatility of one-pot reactions in constructing pyrimidinone-based scaffolds. |

Chemical Reactivity and Transformations of 5 Iodo 6 Pyridin 4 Yl Pyrimidin 4 3h One

Reactivity of the C5-Iodo Group in Pyrimidinone Systems

The carbon-iodine bond at the C5 position of the pyrimidinone ring is a key site for chemical modification. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms within the pyrimidine (B1678525) ring influences the reactivity of this iodo-substituent, making it a versatile handle for introducing a wide array of functional groups.

Palladium-Catalyzed Transformations and Cross-Coupling Reactions of 5-Iodopyrimidines

The C5-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These reactions typically involve the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product and regenerate the catalyst.

A prominent example is the Suzuki-Miyaura reaction, which couples the 5-iodopyrimidine (B189635) with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. dntb.gov.ua This reaction allows for the introduction of various aryl or heteroaryl substituents at the C5 position, significantly expanding the structural diversity of the pyrimidinone scaffold. The choice of palladium catalyst, ligands, base, and solvent can influence the efficiency and outcome of the reaction. dntb.gov.ua

Other palladium-catalyzed reactions applicable to 5-iodopyrimidines include the Sonogashira coupling with terminal alkynes, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines, amides, or other nitrogen nucleophiles. These transformations provide access to a broad range of functionalized pyrimidine derivatives. The utility of 5-bromo-2-iodopyrimidine (B48921) as a versatile intermediate in selective palladium-catalyzed cross-coupling reactions highlights the reactivity of halogenated pyrimidines in such transformations. rsc.org

Potential for Further Functionalization and Derivatization at the C5 Position

Beyond palladium-catalyzed reactions, the C5-iodo group can participate in other transformations, further highlighting its utility as a synthetic handle. For instance, it can undergo metal-halogen exchange reactions with organolithium or Grignard reagents to generate a nucleophilic C5-lithiated or C5-magnesiated pyrimidinone intermediate. This reactive species can then be quenched with various electrophiles to introduce a diverse range of substituents, including alkyl, acyl, and carboxyl groups.

Additionally, the C5-iodo group can be involved in copper-catalyzed coupling reactions, such as the Ullmann condensation, to form C-O, C-N, and C-S bonds. The versatility of aryl iodides, in general, provides a practical avenue for the C5 functionalization of heterocyclic systems. researchgate.net

Reactivity of the Pyrimidinone and Pyridine (B92270) Rings

The pyrimidinone and pyridine rings in 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one possess distinct electronic properties that govern their reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on Pyrimidine and Pyridine Moieties

Both pyrimidine and pyridine rings are generally considered electron-deficient aromatic systems due to the presence of electronegative nitrogen atoms. This inherent electron deficiency deactivates the rings towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgresearchgate.net

For the pyrimidine ring, the presence of two nitrogen atoms further decreases the electron density, making EAS even more challenging. wikipedia.orgbhu.ac.in When such reactions do occur, they are typically directed to the C5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. wikipedia.orgresearchgate.net The presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution at this position. researchgate.net

Similarly, the pyridine ring is also deactivated towards EAS. quora.com Electrophilic attack on pyridine generally requires harsh reaction conditions and typically occurs at the C3 position. quora.comrsc.org This regioselectivity is due to the relative stability of the cationic intermediate formed during the reaction. quora.com

Nucleophilic Attack and Transformations on the Pyrimidinone Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. wikipedia.org In the context of the pyrimidinone ring system, nucleophilic attack can occur at several positions. The carbonyl carbon (C4) is an electrophilic center and can be attacked by nucleophiles, potentially leading to addition or ring-opening reactions.

Furthermore, the carbon atoms at positions 2 and 6 of the pyrimidine ring are also electron-deficient and can be sites for nucleophilic aromatic substitution (SNA), especially if a good leaving group is present. stackexchange.com The quaternization of a nitrogen atom in the pyrimidine ring can further enhance its reactivity towards nucleophiles. wur.nl Enzymes that methylate the 5-position of the pyrimidine ring often utilize a mechanism involving the nucleophilic addition of a cysteine residue to the C6 position to activate the ring. umich.edu

Tautomerism and its Influence on the Reactivity Profile of Pyrimidin-4(3H)-ones

Pyrimidin-4(3H)-ones, including the title compound, can exist in different tautomeric forms. chemicalbook.com The predominant form is the keto tautomer, 4(3H)-pyrimidinone, but it can also exist in equilibrium with its enol tautomer, 4-hydroxypyrimidine. acs.orgresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the ring. nih.gov

The existence of these tautomers has a significant impact on the reactivity of the molecule. The keto form possesses a reactive carbonyl group and an acidic N-H proton, while the enol form has a nucleophilic hydroxyl group. This tautomerism can affect the site of both electrophilic and nucleophilic attack. For instance, alkylation or acylation could occur on the nitrogen atom in the keto form or on the oxygen atom in the enol form. The predominance of the keto form for 4(3H)-pyrimidinone has been established through experimental and computational studies. acs.orgresearchgate.net

The following table summarizes the key reactive sites and potential transformations of this compound:

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Expected Products |

| C5-Iodo Group | Palladium-Catalyzed Cross-Coupling | Arylboronic acids (Suzuki), Terminal alkynes (Sonogashira), Alkenes (Heck), Amines (Buchwald-Hartwig) | C5-Aryl, C5-Alkynyl, C5-Alkenyl, C5-Amino derivatives |

| C5-Iodo Group | Metal-Halogen Exchange | Organolithium or Grignard reagents followed by electrophiles | C5-Alkyl, C5-Acyl, C5-Carboxyl derivatives |

| Pyrimidine Ring (C5) | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents (requires activation) | C5-Nitro, C5-Halo derivatives (if C5 is unsubstituted) |

| Pyrimidinone Ring (C4, C6) | Nucleophilic Attack/Substitution | Strong nucleophiles | Addition products or ring-opened intermediates |

| Pyridine Ring (C3) | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents (harsh conditions) | 3-Substituted pyridine derivatives |

Computational and Theoretical Investigations of 5 Iodo 6 Pyridin 4 Yl Pyrimidin 4 3h One and Analogues

Molecular Modeling and Simulation Approaches in Pyrimidine (B1678525) Research

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyrimidine research, these approaches are vital for designing new derivatives and understanding their mechanisms of action at a molecular level. nih.gov Techniques such as molecular docking and molecular dynamics simulations are frequently employed to study pyrimidine-based compounds. nih.govmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This technique is widely used in drug design to forecast the binding mode and affinity of a ligand, such as a pyrimidine derivative, to a protein target. samipubco.comnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. nih.gov

For pyrimidine and pyridine (B92270) analogues, docking studies have been instrumental in identifying key structural features responsible for their biological activity. nih.gov For instance, studies on various pyrimidine derivatives have successfully predicted their binding patterns with targets like dihydrofolate reductase (DHFR), cyclin-dependent kinase 2, and various cancer-related proteins. samipubco.comnih.govnih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. mdpi.com

A typical docking study on a pyrimidinone derivative might reveal interactions with key amino acid residues in a protein's active site. The results are often presented with a docking score, which is an estimation of the binding free energy.

Table 1: Example Docking Scores for Pyrimidine Analogues Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Analogue A | -8.5 | LYS76, GLU91, LEU148 | Hydrogen bond, Salt bridge |

| Analogue B | -7.9 | PHE147, ILE62 | Hydrophobic interactions |

| Analogue C | -9.2 | ASP161, ASN149 | Hydrogen bond, Pi-cation |

Note: This table is illustrative and based on typical findings in molecular docking studies of pyrimidine derivatives.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comnih.gov MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that may occur upon ligand binding. nih.govresearchgate.net

For pyrimidine derivatives, MD simulations can validate the binding modes predicted by docking. researchgate.net By simulating the protein-ligand complex in a solvated environment over nanoseconds, researchers can observe whether the key interactions are maintained. nih.govresearchgate.net Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different protein regions, respectively. mdpi.comresearchgate.net A stable binding mode is typically characterized by a low and stable RMSD for the ligand throughout the simulation. nih.govresearchgate.net These simulations provide a more accurate estimation of binding free energy and help in refining the design of more potent and stable inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For pyrimidine derivatives, QSAR models are valuable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond 2D descriptors by considering the 3D properties of molecules. semanticscholar.orgaip.org These methods are particularly powerful for understanding the steric and electrostatic requirements for a ligand to bind to its target. semanticscholar.org

In a typical 3D-QSAR study of pyrimidinone derivatives, a set of molecules with known activities is aligned, and their steric and electrostatic fields are calculated. aip.org Statistical methods are then used to build a model that correlates these fields with biological activity. The results are often visualized as contour maps, which indicate regions where certain properties (e.g., bulky groups, positive charge) would increase or decrease activity. For example, a CoMFA study on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified that introducing electropositive groups at specific positions could enhance inhibitory activity. aip.org

Table 2: Statistical Parameters of a Sample 3D-QSAR Model for Pyridopyrimidine Derivatives

| Model | q² (Cross-validated r²) | R² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.707 | 0.964 | 0.707 |

| CoMSIA | 0.645 | 0.972 | 0.794 |

Source: Data derived from a study on pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors. aip.org

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. numberanalytics.comslideshare.net This model serves as a template for designing new ligands or for screening large compound libraries to find potential hits. nih.gov

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or from the structure of the protein-ligand complex (structure-based). numberanalytics.comnih.govmdpi.com For pyrimidinone derivatives, a ligand-based approach might involve superimposing a set of active molecules to identify common features. researchgate.net A resulting pharmacophore model for N-methyl pyrimidones as HIV-1 integrase inhibitors, for example, consisted of two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring (AADDR). researchgate.net Such models are powerful tools for rational drug design, guiding medicinal chemists in modifying existing scaffolds to improve activity and selectivity. numberanalytics.com

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. ssrn.commodern-journals.com These methods are used to calculate various molecular properties such as geometry, energy levels of frontier orbitals (HOMO and LUMO), electrostatic potential, and dipole moment. jchemrev.comijcce.ac.ir

For pyrimidine derivatives, DFT calculations are employed to elucidate their reactivity and stability. ssrn.comwjarr.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. wjarr.com A smaller energy gap suggests higher reactivity. ssrn.comijcce.ac.ir DFT can also be used to calculate thermodynamic parameters and predict vibrational spectra (IR), which can be compared with experimental data to confirm the structure of synthesized compounds. modern-journals.complu.mx Studies have used DFT at levels like B3LYP/6-311G(d,p) to analyze the electronic properties of pyrimidinones (B12756618), revealing insights into their reactivity and potential as corrosion inhibitors or therapeutic agents. ssrn.comwjarr.com

Table 3: Example Quantum Chemical Descriptors for a Pyrimidinone Analogue (Calculated via DFT)

| Descriptor | Calculated Value | Interpretation |

| EHOMO | -5.57 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.94 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 3.63 eV | Indicates chemical reactivity |

| Dipole Moment | 4.5 Debye | Measure of molecular polarity |

| Hardness (η) | 1.81 eV | Resistance to change in electron distribution |

Source: Data derived from a DFT study on pyrimidine derivatives. wjarr.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to explore molecular orbitals and predict reactivity. ssrn.com For 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one, such analyses would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between them is a crucial indicator of chemical reactivity and kinetic stability. ssrn.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic transitions. researchgate.net In pyrimidine derivatives, the distribution of these frontier orbitals can highlight the regions most susceptible to electrophilic or nucleophilic attack. For instance, in related pyrimidine structures, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. This allows for the prediction of how the molecule will interact with other charged species. For this compound, the nitrogen atoms of the pyrimidine and pyridine rings, along with the carbonyl oxygen, are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the rings would represent areas of positive potential.

Table 1: Representative Quantum Chemical Descriptors for Pyrimidine Analogues (Note: Data is illustrative and based on general findings for similar structures, not specific calculations for this compound)

| Descriptor | Predicted Value Range | Significance |

| EHOMO | -6.0 to -7.5 eV | Indicates electron-donating ability |

| ELUMO | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 3.5 to 5.0 eV | Correlates with chemical reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule |

Conformational Analysis and Thermodynamic Stability Studies

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, the rotational freedom around the single bond connecting the pyrimidine and pyridine rings allows for different conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space, which corresponds to the global energy minimum. nih.gov

Thermodynamic stability studies complement conformational analysis by providing quantitative measures of a molecule's stability, such as the Gibbs free energy of formation. jchemrev.com By comparing the thermodynamic parameters of different isomers and conformers, researchers can predict their relative populations at equilibrium. For pyrimidinone derivatives, such studies can also elucidate the stability of different tautomeric forms, which is crucial as tautomerism can alter the hydrogen bonding patterns and, consequently, the biological activity. nih.gov

Table 2: Illustrative Thermodynamic Data for a Pyrimidinone Derivative (Note: This data is hypothetical and serves to illustrate the outputs of thermodynamic calculations.)

| Parameter | Value | Unit |

| Gibbs Free Energy of Formation (ΔGf°) | -150.5 | kcal/mol |

| Enthalpy of Formation (ΔHf°) | -125.2 | kcal/mol |

| Entropy (S°) | 85.7 | cal/mol·K |

Computational Strategies for Chemical Probe and Lead Compound Optimization

Once a "hit" compound like this compound is identified, computational strategies play a vital role in optimizing its properties to develop it into a potent and selective chemical probe or a viable lead for drug development. acs.org These strategies often revolve around understanding and improving the structure-activity relationship (SAR). nih.gov

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. Molecular docking simulations can predict the preferred binding orientation of the compound within the active site of a protein, such as a kinase. sciencescholar.us This allows researchers to visualize key interactions, like hydrogen bonds and hydrophobic contacts. By analyzing the docked pose of this compound, medicinal chemists can propose modifications to its structure to enhance these interactions and improve binding affinity. nih.govacs.org For instance, the iodine atom at the 5-position could be replaced with other substituents to explore interactions with specific pockets in the target protein. acs.org

Ligand-based methods are employed when the target structure is unknown. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in the chemical structure of a series of analogues with their biological activity. mdpi.com This can lead to the development of a predictive model that guides the design of new compounds with improved potency.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the optimization process. ssrn.com These computational models can estimate physicochemical properties like solubility, lipophilicity (LogP), and polar surface area (tPSA), which are important determinants of a compound's drug-like properties. nih.gov By filtering out compounds with predicted poor pharmacokinetic profiles early in the discovery process, researchers can focus resources on candidates with a higher probability of success.

Table 3: Key In Silico ADME Parameters for Lead Optimization

| Parameter | Desired Range | Importance in Drug Discovery |

| Molecular Weight (MW) | < 500 | Affects absorption and diffusion |

| LogP | -0.4 to +5.6 | Measures lipophilicity, affects solubility and permeability |

| Hydrogen Bond Donors | ≤ 5 | Influences solubility and binding |

| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding |

| Topological Polar Surface Area (tPSA) | < 140 Ų | Correlates with bioavailability and cell permeability nih.gov |

By integrating these computational and theoretical approaches, researchers can systematically refine the structure of this compound and its analogues to develop highly potent and selective molecules for further biological investigation.

Future Research Directions and Potential Applications

Development of Novel Pyrimidinone-Based Chemical Probes

Chemical probes are essential tools for elucidating the biological function of proteins and validating new drug targets. The structure of 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one is well-suited for transformation into highly specific chemical probes. The iodine atom at the C5 position is a prime site for introducing linkers and reporter groups through well-established organometallic cross-coupling reactions, such as Suzuki or Sonogashira couplings.

These modifications could be used to attach a variety of functional moieties, including:

Affinity tags: Biotin or FLAG tags for pull-down experiments to identify protein binding partners.

Fluorescent dyes: Fluorophores like fluorescein (B123965) or rhodamine to visualize the subcellular localization of the target protein.

Photoaffinity labels: Groups that can be activated by UV light to form a covalent bond with the target, enabling precise identification of the binding site.

Click chemistry handles: Azide or alkyne groups that allow for efficient and specific conjugation to other molecules via copper-catalyzed or strain-promoted cycloaddition reactions.

By developing a suite of chemical probes based on this scaffold, researchers can investigate the compound's mechanism of action, identify its molecular targets within the cell, and validate their therapeutic relevance.

Strategies for Enhancing Molecular Selectivity and Potency through Rational Design

A primary goal in drug development is to optimize a lead compound to maximize its potency against the desired target while minimizing off-target effects. Rational design, guided by structure-activity relationships (SAR), is a powerful strategy to achieve this. For the this compound scaffold, several avenues for optimization exist.

Systematic modification of the pyridine (B92270) ring, for example, by introducing substituents at different positions, could enhance binding affinity and selectivity. The pyrimidinone core itself can be altered, and the iodine atom can be replaced with other functional groups to probe interactions within a target's active site. For instance, studies on pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown that substitution at specific positions can yield potent and selective inhibitors of histone demethylases like KDM4 and KDM5. nih.gov Similarly, optimization of related pyrimidine-based scaffolds has led to the discovery of potent inhibitors of kinases such as FLT3, CDK4, and EZH2. nih.govresearchgate.net

The table below illustrates how modifications to related heterocyclic cores can significantly impact biological activity, providing a blueprint for the rational design of analogues of this compound.

| Scaffold/Compound | Target | Key Modification | IC₅₀ (nM) |

| Pyrazolo[4,3-b]pyridine Derivative (23k) | FLT3 | Introduction of a cyclopropylmethyl group | 11 |

| Pyrazolo[4,3-b]pyridine Derivative (23k) | CDK4 | Introduction of a cyclopropylmethyl group | 7 |

| Pyrido[3,4-d]pyrimidin-4(3H)-one (54k) | KDM4A | Phenylpiperidine linker at C4 of pyrazole | 2 |

| Pyrido[3,4-d]pyrimidin-4(3H)-one (54k) | KDM5B | Phenylpiperidine linker at C4 of pyrazole | 9 |

| Indole-based Inhibitor (CPI-1205) | EZH2 | Trifluoroethyl piperidine (B6355638) moiety | 2 |

This table is generated based on data from related but distinct molecular scaffolds to illustrate the principles of rational design. nih.govnih.govresearchgate.net

Advanced Synthetic Methodologies for Analogues with Tailored Properties

The creation of a diverse library of analogues is crucial for exploring the full therapeutic potential of the this compound scaffold. Modern synthetic organic chemistry offers a range of advanced methodologies to efficiently generate these compounds. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields for the construction of heterocyclic cores like pyrazolo[4,3-d]pyrimidin-7(6H)-ones. nih.gov

The 5-iodo substituent is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These methods allow for the modular and predictable installation of a wide array of chemical fragments, enabling fine-tuning of the molecule's steric and electronic properties. For instance, Suzuki coupling can introduce new aryl or heteroaryl groups, Sonogashira coupling can add alkynyl fragments, and Buchwald-Hartwig amination can install substituted amines. Such synthetic versatility is essential for tailoring the properties of analogues to achieve desired potency, selectivity, and pharmacokinetic profiles. The synthesis of complex pyrido[4,3-d]pyrimidin-4(3H)-one derivatives demonstrates the feasibility of multi-step sequences to build highly functionalized molecules. google.com

Integration of In Silico and Experimental Approaches for Accelerated Discovery

Combining computational (in silico) methods with experimental validation can significantly accelerate the drug discovery process. For a novel scaffold like this compound, computational tools can guide the design of analogues and prioritize them for synthesis and testing.

Key in silico approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of analogues against the three-dimensional structures of known targets like kinases or epigenetic enzymes, helping to identify compounds with high binding affinity. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model can be generated from known active compounds and used to screen databases for new molecules that fit the model, as was successfully done to discover novel CK1 inhibitors. nih.gov

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. This helps in the early identification of molecules with poor drug-like properties, saving time and resources. nih.gov

The insights gained from these computational studies can then be used to design focused libraries of compounds for synthesis and subsequent experimental evaluation, creating an efficient cycle of design, synthesis, and testing.

| In Silico Technique | Application in Pyrimidinone Drug Discovery | Potential Outcome |

| Molecular Docking | Predict binding modes and affinities of analogues to target proteins (e.g., kinases, demethylases). | Prioritization of compounds for synthesis with higher predicted potency. nih.govresearchgate.net |

| Pharmacophore Modeling | Identify common structural features of active pyrimidinone inhibitors to screen for novel scaffolds. | Discovery of new chemical series with the desired biological activity. nih.gov |

| Virtual Screening | Screen large compound databases against a target structure or pharmacophore model. | Identification of novel hit compounds for further optimization. nih.gov |

| ADME Prediction | Evaluate drug-like properties (solubility, permeability, metabolic stability) of designed analogues. | Selection of candidates with more favorable pharmacokinetic profiles for in vivo studies. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas for Pyrimidinone Scaffolds

The pyridinyl-pyrimidinone core and related structures are known to interact with a diverse range of biological targets, primarily within the domain of oncology. However, the potential applications of this scaffold likely extend beyond cancer. A systematic exploration of new biological targets could uncover novel therapeutic opportunities.

High-throughput screening of this compound and its analogues against broad panels of enzymes and receptors could reveal unexpected activities. Given the known targets of similar molecules, promising areas for investigation include:

Kinases: Beyond the well-known cancer-related kinases like EGFR and CDK4, this scaffold could be tested against kinases involved in inflammatory or metabolic diseases. nih.govnih.gov

Epigenetic Targets: The success of related compounds against histone demethylases (KDMs) and methyltransferases (EZH2) suggests that other epigenetic regulators could be viable targets. nih.govresearchgate.net

Other Enzymes and Receptors: The pyrimidinone scaffold has been found in inhibitors of targets as diverse as the nuclear receptor Nur77 and the metabolic enzyme mTOR, indicating a broad biological activity profile that warrants further exploration. nih.govnih.gov

The table below summarizes known targets for various pyrimidine-based scaffolds, suggesting potential avenues of inquiry for this compound.

| Scaffold Family | Biological Target(s) | Potential Therapeutic Area |

| Pyrazolo[4,3-b]pyridine | FLT3, CDK4 | Oncology (Leukemia) nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFR (WT and mutant) | Oncology (Lung, Colon Cancer) nih.gov |

| Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4, KDM5 (Histone Demethylases) | Oncology nih.gov |

| Pyridinyl-pyrimidinyl-amino-indole | Nur77 (Nuclear Receptor) | Oncology (Liver Cancer) nih.gov |

| Pyrazolo[4,3-d]pyrimidin-7(6H)-one | mTOR | Oncology nih.gov |

| Chromeno[3,4-c]pyridine | ROCK1, ROCK2 | Cardiovascular Disease, Oncology nih.gov |

By systematically investigating these and other target classes, the full therapeutic potential of the this compound scaffold can be explored, potentially leading to the development of new medicines for a variety of diseases.

Q & A

Q. What are the common synthetic routes for 5-Iodo-6-(pyridin-4-yl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A general approach involves condensation of pyridine-substituted precursors with iodinated pyrimidinone intermediates. For example, functionalized pyrimidinones can be synthesized via reactions between 2-aminopyridine derivatives and aldehydes under basic conditions (e.g., potassium phosphate in water at 100°C for 7 hours) . Optimization includes:

- Temperature control : Prolonged heating (>100°C) may degrade iodine substituents.

- Solvent selection : Aqueous systems minimize side reactions compared to organic solvents .

- Purification : Recrystallization from dioxane or ethanol yields >90% purity, as demonstrated for analogous pyrimidinones .

| Key Parameters | Optimal Range |

|---|---|

| Reaction Temperature | 90–100°C |

| Reaction Time | 6–8 hours |

| Base | KPO (1.5 mmol) |

| Solvent | Water or ethanol |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- H-NMR : Look for pyridin-4-yl protons as a doublet near δ 8.5–8.7 ppm and pyrimidinone NH signals around δ 10–12 ppm (broad, exchangeable). For iodine-substituted analogs, deshielding effects may shift adjacent protons by 0.2–0.5 ppm .

- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1680 cm and pyridine ring vibrations at 1600–1580 cm .

- Mass Spectrometry (MS) : Expect molecular ion peaks [M+H] with isotopic patterns characteristic of iodine (e.g., m/z 329 with 1:1 ratio for I and I) .

Advanced Research Questions

Q. How can researchers analyze conflicting crystallographic data when determining the hydrogen-bonding network in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve ambiguities by refining hydrogen atom positions using restraints (e.g., DFIX in SHELXL). For example, Acta Crystallographica studies report mean C–C bond lengths of 0.002 Å with R-factors <0.04, ensuring high precision .

- Hydrogen-bond analysis : Use software like Mercury to calculate donor-acceptor distances (typically 2.8–3.2 Å for N–H···O interactions) and angles (>120°). Discrepancies may arise from solvent inclusion; compare data from multiple crystals .

Q. What strategies are recommended for correlating computational modeling (e.g., DFT) with experimental spectroscopic data to resolve structural ambiguities?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and IR frequencies. For iodine-containing compounds, include relativistic effects using LANL2DZ basis sets .

- Validation : Compare computed H-NMR shifts with experimental data (RMSD <0.3 ppm). Deviations >0.5 ppm suggest incorrect tautomeric forms or protonation states .

Biological Activity & Experimental Design

Q. How should researchers design kinase inhibition assays to evaluate this compound against targets like EGFR or HER2?

- Methodological Answer :

- Assay setup : Use 96-well plates with recombinant kinase, ATP (10 µM), and a fluorescent peptide substrate (e.g., Poly-Glu-Tyr). Include controls for non-specific binding (DMSO) .

- IC determination : Pre-incubate the compound (0.1–100 µM) with kinase for 15 minutes before adding ATP. Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .

| Parameter | Value |

|---|---|

| Incubation Time | 60 minutes |

| Detection Method | Fluorescence polarization |

| Buffer | 50 mM HEPES (pH 7.5), 10 mM MgCl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.